REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1([CH2:11][C:12]#[N:13])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)=O.[BH4-].[Na+].[OH-].[NH4+]>C1COCC1.O.O.O.O.O.O.O.[Co](Cl)Cl>[C:3]1(=[O:2])[C:5]2([CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]2)[CH2:11][CH2:12][NH:13]1 |f:1.2,3.4,7.8.9.10.11.12.13|
|
Name
|
|
Quantity
|
4.28 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1(CCCCC1)CC#N
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.81 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.[Co](Cl)Cl
|
Name
|
|
Quantity
|
4.47 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 48 hours under N2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through hyflo
|
Type
|
CUSTOM
|
Details
|
The solvent is removed from the filtrate in vacuo
|
Type
|
ADDITION
|
Details
|
the residue is diluted with minimal water and brine
|
Type
|
EXTRACTION
|
Details
|
is extracted three times with 3:1 chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford crude product that
|
Type
|
CUSTOM
|
Details
|
is purified with a 0 to 10% methanol in CH2Cl2 gradient on silica gel
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(NCCC12CCCCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.95 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 53.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |